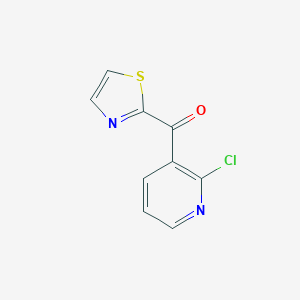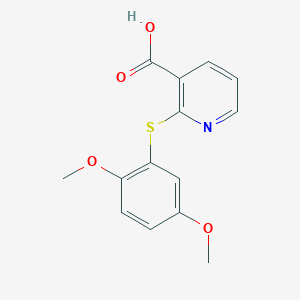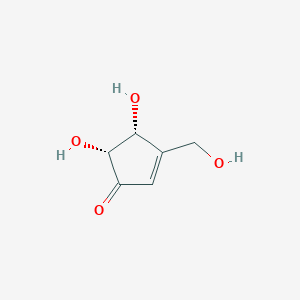
(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound features a cyclopentene ring with three hydroxyl groups, making it a versatile intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the asymmetric dihydroxylation of cyclopentadiene derivatives, followed by selective protection and deprotection steps to yield the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric synthesis techniques, utilizing chiral ligands and catalysts to achieve high enantioselectivity. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various cyclopentene derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and as a starting material for various industrial processes.
Mechanism of Action
The mechanism of action of (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with these targets, influencing the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one: A stereoisomer with different spatial arrangement of hydroxyl groups.
Cyclopent-2-en-1-one derivatives: Compounds with similar cyclopentene structures but different functional groups.
Uniqueness
(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it a valuable intermediate in asymmetric synthesis and a key compound in the study of stereoselective reactions.
Properties
IUPAC Name |
(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-2-3-1-4(8)6(10)5(3)9/h1,5-7,9-10H,2H2/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMPEVOBVDWDFV-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C1=O)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([C@H]([C@H](C1=O)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570358 |
Source


|
| Record name | (4R,5R)-4,5-Dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163317-01-9 |
Source


|
| Record name | (4R,5R)-4,5-Dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
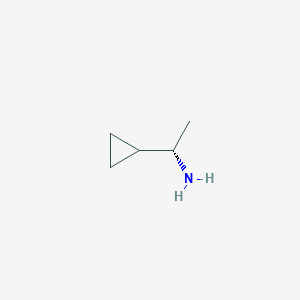
![Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI)](/img/structure/B70170.png)
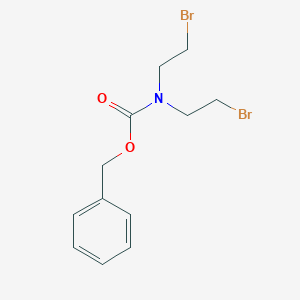
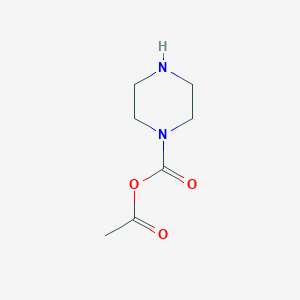
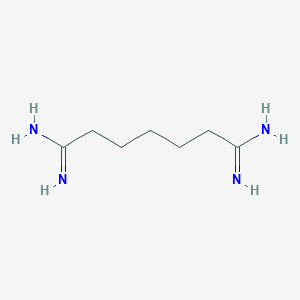
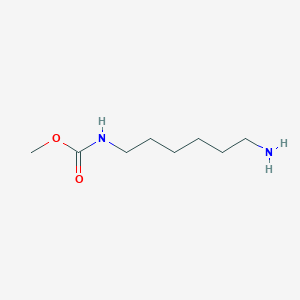

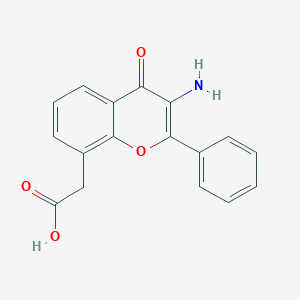
![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
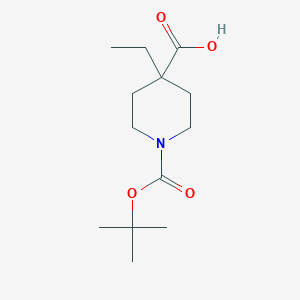
![2,6-DI([1-(TERT-BUTYL)-1,1-DIPHENYLSILYL]OXY)-9,10-DIHYDROANTHRACENE-9,10-DIONE](/img/structure/B70194.png)
